2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(25)12-18(19)26/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYHIGFBWKRECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 476.6 g/mol. The structural characteristics include a pyrrolo[3,2-d]pyrimidine core which is known for various biological activities.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have shown potent inhibitory effects on various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Piritrexim | HCT-116 | 6.9 |
| Compound A | HepG-2 | 1.54 |
| Compound B | A-549 | 3.36 |
The mechanism of action often involves the inhibition of key kinases associated with cancer proliferation such as CDK4 and cyclin-dependent kinases, which are critical for cell cycle regulation and cancer progression .
Antimicrobial Activity
Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth through mechanisms involving interference with nucleic acid synthesis and enzyme inhibition.
The biological activity of this compound primarily revolves around its ability to act as a kinase inhibitor. This compound may selectively inhibit certain kinases involved in tumor growth and survival pathways.
Case Studies
-
In vitro Studies :
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to have an IC50 value comparable to established chemotherapeutics, indicating potential as a lead compound for further development . -
In vivo Studies :
Animal models have shown that treatment with this compound leads to reduced tumor growth rates in xenograft models. The observed effects were attributed to induction of apoptosis and cell cycle arrest in treated tumors .
Comparison with Similar Compounds
Key Observations:
The trifluoromethyl group in increases electronegativity and metabolic stability, a feature absent in the target compound.
Hydrogen Bonding and Crystal Packing :
- The thioacetamide linkage in the target compound may participate in hydrogen bonding (N–H···O/S interactions), similar to patterns observed in pyrrolo[3,2-d]pyrimidine derivatives analyzed via SHELX software .
- highlights torsion angles (e.g., C38–C39–O3 = 119.6°) that influence molecular conformation and crystal packing, which could affect solubility and stability .
Bioactivity Implications: Fluorine atoms in the target compound’s aryl group may enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in patented trifluoromethyl-containing analogs . The absence of a methoxy group (cf.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
